molecular formula C7H10O2 B2579425 5-Oxaspiro[2.4]heptane-2-carbaldehyde CAS No. 1780412-12-5

5-Oxaspiro[2.4]heptane-2-carbaldehyde

Cat. No. B2579425
CAS RN: 1780412-12-5
M. Wt: 126.155
InChI Key: XTKMNWFNYKEXLN-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptane-2-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In 4]heptane-2-carbaldehyde.

Scientific Research Applications

Regioselective Cycloaddition Reactions

  • Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained from the highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This method showcases the utility of 5-oxaspiro derivatives in constructing complex spirocyclic architectures (Molchanov & Tran, 2013).

Palladium-Catalyzed Synthesis

  • A palladium-catalyzed decarboxylative cyclopropanation method was developed to yield 4-oxaspiro[2.4]heptanes with high selectivity. The reaction demonstrates the controlled nucleophilic attack on π-allylpalladium intermediates, facilitated by specific ligand and solvent conditions, highlighting the synthetic versatility of oxaspiro structures (Shintani, Ito, & Hayashi, 2012).

Novel Angular Spirocyclic Azetidines

  • The synthesis of novel angular azaspiro[3.3]heptanes and the practical synthesis of 5-oxo-2-azaspiro[3.3]heptanes were reported. These methods are significant for the preparation of spirocyclic building blocks, which are valuable in drug discovery due to their structural diversity (Guerot et al., 2011).

Metal Catalyzed Rearrangements

  • The rearrangement of cyclopropanespiro-β-lactones to 2(5H)-furanones and 2(3H)-furanones, catalyzed by metal species, showcases the chemical flexibility of spiro compounds. This general reaction mechanism involves the novel insertion of metal into specific bonds, revealing the potential for regioselective synthesis of furanones (Geraghty, 1994).

Stereocontrolled Synthesis

  • A stereoselective synthesis method for 2-oxaspiro[m,n]alkane derivatives was developed using the Prins-pinacol annulation of alkene diols. This methodology extends to the synthesis of oxatricyclic ring systems, illustrating the synthetic utility of oxaspiro compounds in creating complex molecular structures (Chavre et al., 2009).

properties

IUPAC Name

5-oxaspiro[2.4]heptane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMNWFNYKEXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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